molecular formula C10H5BrFNO B6602429 5-bromo-7-fluoroquinoline-8-carbaldehyde CAS No. 2181779-98-4

5-bromo-7-fluoroquinoline-8-carbaldehyde

Cat. No.: B6602429
CAS No.: 2181779-98-4
M. Wt: 254.05 g/mol
InChI Key: FNODOMRXZAINIT-UHFFFAOYSA-N
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Description

5-bromo-7-fluoroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoroquinoline-8-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Fluorination: The fluorine atom is introduced at the 7-position using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride.

    Formylation: The formyl group is introduced at the 8-position through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-bromo-7-fluoroquinoline-8-carboxylic acid.

    Reduction: 5-bromo-7-fluoroquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-7-fluoroquinoline-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoroquinoline-8-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-8-fluoroquinoline
  • 7-fluoroquinoline-8-carbaldehyde
  • 5-chloro-7-fluoroquinoline-8-carbaldehyde

Uniqueness

5-bromo-7-fluoroquinoline-8-carbaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which enhances its reactivity and potential applications. The combination of these substituents in the quinoline ring provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-7-fluoroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO/c11-8-4-9(12)7(5-14)10-6(8)2-1-3-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODOMRXZAINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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